2-(4-chlorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
CAS No.:
Cat. No.: VC20185567
Molecular Formula: C18H14ClN3O3S2
Molecular Weight: 419.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14ClN3O3S2 |
|---|---|
| Molecular Weight | 419.9 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H14ClN3O3S2/c19-13-6-8-14(9-7-13)25-10-16(24)20-17-21-22-18(27-17)26-11-15(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,21,24) |
| Standard InChI Key | ZBSCZOOIQQVSIC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Introduction
The compound 2-(4-chlorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a synthetic organic molecule characterized by its unique structural framework combining a chlorophenoxy group, a thiadiazole ring, and an acetamide moiety. Compounds of this nature often exhibit significant biological activities due to their ability to interact with various biochemical targets. This article provides an in-depth exploration of its structure, synthesis, physicochemical properties, and potential applications.
Structural Overview
The molecular structure of the compound can be described as follows:
-
Core Features:
-
A 4-chlorophenoxy group, which is known for enhancing lipophilicity and biological activity.
-
A 1,3,4-thiadiazole ring, a heterocyclic scaffold often associated with antimicrobial, anticancer, and anti-inflammatory properties.
-
A sulfanyl linkage connecting the thiadiazole ring to a phenylethyl ketone group.
-
An acetamide group, contributing to hydrogen bonding potential.
-
-
Molecular Formula: C16H13ClN4O3S
-
Molecular Weight: Approximately 376.82 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions combining readily available precursors. Below is a general outline of the synthetic pathway:
-
Preparation of the Thiadiazole Core:
-
The thiadiazole ring is synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acid derivatives under acidic or oxidative conditions.
-
-
Introduction of the Phenylethyl Ketone Group:
-
A sulfanyl linkage is established by reacting the thiadiazole intermediate with 2-oxo-2-phenylethyl derivatives.
-
-
Formation of the Final Compound:
-
The chlorophenoxyacetyl moiety is introduced through nucleophilic substitution or amidation reactions.
-
Biological Significance
Compounds containing thiadiazole frameworks are widely studied for their pharmacological activities. While specific biological data for this compound are not yet available, its structural features suggest potential applications in:
-
Antimicrobial Activity:
-
The thiadiazole ring and chlorophenoxy group are known to enhance antibacterial and antifungal properties.
-
-
Anticancer Potential:
-
Sulfanyl-linked ketones have been explored as inhibitors of cancer cell proliferation.
-
-
Anti-inflammatory Effects:
-
Similar compounds have shown promise as inhibitors of enzymes like cyclooxygenase or lipoxygenase.
-
Analytical Methods
To confirm the structure and purity of the compound, the following analytical techniques are employed:
-
Infrared (IR) Spectroscopy:
-
Identifies functional groups such as amides (C=O stretch) and sulfanyl linkages (S-H stretch).
-
-
Nuclear Magnetic Resonance (NMR):
-
^1H NMR: Provides insights into hydrogen environments.
-
^13C NMR: Confirms carbon skeleton.
-
-
Mass Spectrometry (MS):
-
Determines molecular weight and fragmentation patterns.
-
Applications and Future Directions
Given its structural complexity and potential bioactivity, this compound could serve as:
-
A lead molecule for drug discovery targeting bacterial infections or cancer.
-
A candidate for further optimization through medicinal chemistry approaches.
-
A subject for computational studies to predict binding affinities with biological targets.
Future research should focus on:
-
Detailed biological evaluations (e.g., antimicrobial assays).
-
Toxicological studies to assess safety profiles.
-
Structure-activity relationship (SAR) analysis to identify key functional groups responsible for activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume